molecular formula C27H34O7 B1258948 Methyl angolensate

Methyl angolensate

Cat. No.: B1258948
M. Wt: 470.6 g/mol
InChI Key: YNMYHRYTRCKSMI-SQHTYAHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Angolensate (CAS 2629-14-3) is a natural tetranortriterpenoid compound belonging to the meliacin family, isolated from plant species such as Entandrophragma angolense and Soymida febrifuga . This compound is of significant interest in biochemical research due to its diverse biological activities. In cancer research, this compound has demonstrated potent activity by inducing the intrinsic mitochondrial pathway of apoptosis in various leukemic cell lines, including T-cell leukemia and chronic myelogenous leukemia . Its mechanism of action involves the generation of reactive oxygen species, loss of mitochondrial membrane potential, activation of caspase-9 and caspase-3, and cleavage of PARP, leading to programmed cell death . Furthermore, it has shown efficacy in inhibiting the growth of human breast cancer cells . Beyond oncology, this compound exhibits a strong antiulcer effect. Studies show it produces dose-related inhibition of gastric ulceration, significantly reduces gastric acidity, and inhibits gastric acid secretion induced by histamine and carbachol . It also possesses antimicrobial properties, demonstrating antibacterial effects against strains such as Bacillus subtilis and Salmonella typhimurium , as well as antifungal activity against Aspergillus niger . This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34O7

Molecular Weight

470.6 g/mol

IUPAC Name

methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate

InChI

InChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3/t17-,18-,20-,23-,25-,26+,27-/m0/s1

InChI Key

YNMYHRYTRCKSMI-SQHTYAHXSA-N

SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C

Synonyms

angolensic acid methyl ester
methyl angolensate

Origin of Product

United States

Natural Occurrence and Ethnobotanical Significance

Botanical Distribution of Methyl Angolensate

This compound is predominantly found in plants belonging to the Meliaceae family, also known as the mahogany family. chemrxiv.orgbenthamdirect.com This family of flowering plants is renowned for its economically important timber species and for being a rich source of complex secondary metabolites, particularly limonoids. chemrxiv.orgrsc.org Limonoids, including this compound, are highly oxygenated and structurally diverse compounds that contribute to the biological activities of these plants. chemrxiv.org

Primary Sources within the Meliaceae Family

Detailed research has identified several genera within the Meliaceae family as key sources of this compound. The compound has been isolated from various parts of these plants, including the bark, seeds, and leaves.

Soymida febrifuga, commonly known as the Indian Redwood Tree, is a deciduous medicinal tree endemic to India. nih.gov this compound has been successfully isolated from the root callus of this tree. nih.govresearchgate.netnih.gov In traditional Indian medicine, various parts of Soymida febrifuga are utilized. The bark decoction is used for gargles, vaginal infections, rheumatic swellings, and stomach pain. nih.gov Ethnobotanical studies in North-Eastern Karnataka reveal that the leaf and bark powder are given to cattle for postnatal complaints and to aid in placental expulsion. botanyjournals.com The bark powder is also used for urinary problems and stomach pain. botanyjournals.com In some regions of West Bengal, it is used in ethnoveterinary practices. ethnobotanyjournal.org

Entandrophragma angolense is a significant natural source of this compound, where it has been identified as a major compound in the stem bark. thegoodscentscompany.comnih.govthieme-connect.de The compound can be isolated from the stem bark by recrystallization from methanol (B129727). researchgate.netafricaresearchconnects.com In traditional folk medicine, this plant is used to treat various ailments, including peptic ulcers. researchgate.net

Several species within the Khaya genus, commonly known as African mahogany, are known to produce this compound. The compound has been isolated from the stem bark of Khaya anthotheca and the wood of Khaya ivorensis. nih.gov In Khaya senegalensis, this compound has been found in the timber, bark, root bark, roots, leaves, and seeds. scite.ai Specifically, it is a constituent of the essential oil from the leaves. gsconlinepress.com A derivative, 6-acetoxy-methyl angolensate, has been isolated from the fruits of K. senegalensis. vjs.ac.vn Traditionally, the bark of K. senegalensis is used as a remedy for fevers, intestinal worms, and skin infections. vjs.ac.vn The plant's extracts are also used in traditional African medicine to treat a variety of diseases. phcogj.com

The genus Carapa is another notable source of this compound. In Carapa guianensis, also known as andiroba, this compound is one of the key tetranortriterpenoids found in the seed oil. nih.goveurekaselect.com It is the most abundant limonoid in the oil, constituting 28% to 39% of the limonoid content. mdpi.com The oil and various parts of the tree are used in popular medicine in the Amazon region to treat inflammation and infections. nih.goveurekaselect.com The leaves are used as a poultice for skin issues, and a decoction of the fruit rind is taken for fever and intestinal worms. nparks.gov.sg Phytochemical investigation of Carapa angustifolia seeds has also led to the isolation of this compound. jocpr.comresearchgate.net

This compound and its derivatives have been isolated from species of the Cipadessa genus. Specifically, research on the seeds and leaves of Cipadessa baccifera has identified this compound and related limonoids. acs.orguga.eduresearchgate.net In traditional Indian medicine, Cipadessa baccifera is used to treat conditions like rheumatoid arthritis and dysentery. innovareacademics.in

Interactive Data Tables

Table 1: Botanical Sources of this compound

SpeciesFamilyPlant Part(s) Containing this compound
Soymida febrifugaMeliaceaeRoot Callus nih.govresearchgate.netnih.gov
Entandrophragma angolenseMeliaceaeStem Bark thegoodscentscompany.comnih.govthieme-connect.de
Khaya senegalensisMeliaceaeTimber, Bark, Root Bark, Roots, Leaves, Seeds scite.ai
Khaya anthothecaMeliaceaeStem Bark nih.gov
Khaya ivorensisMeliaceaeWood nih.gov
Carapa guianensisMeliaceaeSeed Oil nih.goveurekaselect.com
Carapa angustifoliaMeliaceaeSeeds jocpr.comresearchgate.net
Cipadessa bacciferaMeliaceaeSeeds, Leaves acs.orguga.eduresearchgate.net

Table 2: Ethnobotanical Uses of this compound-Containing Plants

SpeciesTraditional Use(s)
Soymida febrifugaGargles, vaginal infections, rheumatic swellings, stomach pain, postnatal complaints in cattle, urinary problems. nih.govbotanyjournals.com
Entandrophragma angolenseTreatment of peptic ulcers. researchgate.net
Khaya senegalensisRemedy for fevers, intestinal worms, skin infections. vjs.ac.vn
Carapa guianensisTreatment of inflammation, infections, skin issues, fever, intestinal worms. nih.goveurekaselect.comnparks.gov.sg
Cipadessa bacciferaTreatment of rheumatoid arthritis, dysentery. innovareacademics.in
Anopyxis klaineana

This compound has been identified as a principal constituent of Anopyxis klaineana (Pierre) Engl., a plant belonging to the Rhizophoraceae family. nih.gov Found in West Africa, the stem-bark of this plant, when subjected to phytochemical analysis, yielded this compound. nih.gov This was the first instance of the compound being isolated from A. klaineana. nih.gov

Occurrence in Other Plant Genera and Families

This compound is a tetranortriterpenoid frequently found within the Meliaceae family. nih.govscite.ai Its presence has been documented in various species, often alongside other limonoids like gedunin (B191287), entandrophragmin, and utilin. nih.gov

The compound has been isolated from the following sources:

Entandrophragma angolense (Tiama Mahogany): The stem bark is a known source of this compound. nih.govpfaf.org

Entandrophragma utile (Sipo Mahogany): Research has confirmed the presence of this compound in the bark of this species. pfaf.org

Khaya species: It has been extracted from the wood of Khaya grandifolia and K. ivorensis, as well as the stem bark of K. anthotheca and K. senegalensis. nih.govscite.ai Additionally, 6-hydroxy this compound and 6-acetoxy this compound have been identified in the heartwood of Khaya grandifoliola. core.ac.uk

Soymida febrifuga (Indian Redwood): this compound has been isolated from the callus cultures of this Indian medicinal tree. nih.gov

Swietenia mahagoni (West Indian Mahogany): The seeds of this tree contain this compound. nih.gov

Carapa guianensis (Andiroba): The seeds are a source of this compound. nih.gov

Neobegueae mahafalensis: It has been found in the ethyl acetate (B1210297) seed extract. nih.gov

Turraeanthus africanus: The roots of this plant have been shown to contain this compound. ijisset.org

Cipadessa baccifera : The seeds of this plant have been found to contain this compound. thegoodscentscompany.com

Table 1: Plant Sources of this compound

Plant Species Family Part(s) Containing this compound
Anopyxis klaineana Rhizophoraceae Stem-bark
Entandrophragma angolense Meliaceae Stem-bark
Entandrophragma utile Meliaceae Bark
Khaya grandifolia Meliaceae Wood
Khaya ivorensis Meliaceae Wood
Khaya anthotheca Meliaceae Stem-bark
Khaya senegalensis Meliaceae Stem-bark
Soymida febrifuga Meliaceae Root Callus
Swietenia mahagoni Meliaceae Seeds
Carapa guianensis Meliaceae Seeds
Neobegueae mahafalensis Meliaceae Seeds
Turraeanthus africanus Meliaceae Roots
Cipadessa baccifera Meliaceae Seeds

Ethnomedicinal Applications of this compound-Producing Flora

Traditional Uses in Indigenous Healing Systems

Plants that produce this compound are integral to traditional medicine systems, particularly in Africa and India, where they are used to treat a variety of ailments.

Antimalarial: The bark of several Khaya species, including K. grandifoliola and K. senegalensis, is used in traditional remedies for malaria. researchgate.netnih.gov Similarly, the bark of Entandrophragma utile is used to treat malaria. pfaf.org In Madagascar, decoctions of bitter plants are a common traditional treatment for malaria, known locally as "tazo". nih.gov Ethnobotanical surveys in Burkina Faso have identified plants like Trichilia emetica as being used for malaria treatment. scirp.org

Anti-inflammatory: The bark decoction of Soymida febrifuga is traditionally used for rheumatic swellings. nih.gov Entandrophragma angolense bark is applied externally to alleviate rheumatic or arthritic pains and swellings. pfaf.orguic.edu In West African folkloric medicine, Anopyxis klaineana is reputed for its use against inflammatory conditions. nih.gov

Antiulcer: The stem bark of Entandrophragma angolense is widely used in ethnomedicine to treat peptic ulcers. pfaf.orgresearchgate.netnih.gov The bark of Entandrophragma utile is also claimed to heal peptic ulcers in traditional Nigerian medicine. pfaf.org

Bridging Traditional Knowledge with Modern Pharmacological Inquiry

The longstanding traditional uses of this compound-containing plants have prompted scientific investigation into their bioactive constituents, establishing a link between ethnobotanical knowledge and modern pharmacology.

Antimalarial: The traditional use of Khaya and Entandrophragma species for malaria has been substantiated by studies showing the antiplasmodial activity of extracts and isolated compounds. pfaf.orgpfaf.org Limonoids, including this compound, from these plants have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net The isolation of this compound from plants used in traditional antimalarial preparations suggests it may contribute to their therapeutic effects. nih.gov

Anti-inflammatory: Scientific studies have validated the anti-inflammatory properties of plants used in traditional medicine. For example, extracts of the stem-bark of Anopyxis klaineana showed significant anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov Further analysis identified this compound as the principal anti-inflammatory agent in the plant. nih.govacademicjournals.org This provides a scientific rationale for the plant's traditional use against inflammatory disorders. nih.gov

Antiulcer: The ethnomedicinal application of Entandrophragma angolense for stomach ulcers is supported by pharmacological research. researchgate.net Methanol extracts of the bark showed dose-dependent inhibitory effects on gastric ulcers. pfaf.org Subsequent studies isolated this compound from the bark and identified it as the antiulcer agent, demonstrating that it inhibits gastric acid secretion. thegoodscentscompany.comsemanticscholar.org Research on Entandrophragma utile also revealed that its aqueous bark extract provides significant protection against peptic ulcers, supporting its traditional use. pfaf.org

This convergence of traditional use and scientific validation underscores the importance of ethnopharmacology in the discovery of new therapeutic agents. rjpponline.org

Isolation, Purification, and Structural Elucidation Methodologies

Comprehensive Spectroscopic Characterization for Structure Determination

The structural elucidation of methyl angolensate is achieved through a multi-faceted approach, integrating data from several key spectroscopic techniques. This comprehensive analysis ensures an unambiguous assignment of its chemical structure. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of this compound, providing detailed information about the carbon-hydrogen framework. cdnsciencepub.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment. researchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals characteristic signals that provide initial clues to its structure. Key signals include a singlet around δ 3.70 ppm, which corresponds to the three protons of the methoxycarbonyl group. nih.govresearchgate.net Additionally, the spectrum displays signals for four tertiary methyl groups. nih.govresearchgate.net Three low-field protons are also observed, which are attributed to the H-17 proton and the two methylene (B1212753) protons at C-30. nih.govresearchgate.net The protons of the β-substituted furan (B31954) ring typically appear as singlets in the downfield region of the spectrum. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for determining the total number of carbon atoms in the molecule, which for this compound is 34. nih.govresearchgate.net This spectrum shows distinct signals for each carbon, including those of the carbonyl groups in the ester and lactone functions, the olefinic carbons of the furan ring, and the numerous sp³-hybridized carbons of the tetracyclic core.

2D NMR Spectroscopy: To establish the connectivity between protons and carbons, and thus piece together the molecular structure, various 2D NMR experiments are employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out the spin systems within the molecule. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons. sdsu.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing long-range (2-3 bond) correlations between protons and carbons. github.ioemerypharma.com This is particularly useful for identifying connections across quaternary carbons and for linking different fragments of the molecule together. emerypharma.com

Through the combined analysis of these NMR data, the complete planar structure of this compound can be meticulously assembled.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH)
13.51 (dd)
175.65
180.85 (Me)
190.93 (Me)
281.03 (Me)
291.18 (Me)
304.88, 5.13 (CH₂)
Furan Protons6.37, 7.37, 7.42
Methoxycarbonyl3.70 (s)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. researchgate.netnih.gov

Mass Spectrometry (MS): Standard mass spectrometry provides the molecular ion peak, which gives the initial molecular weight of the compound. For this compound, a molecular ion peak at m/z 470 has been reported, corresponding to the molecular formula C₂₇H₃₄O₇. nih.gov

High-Resolution Mass Spectrometry (HRMS-ESI): For a more precise determination of the molecular formula, High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is utilized. researchgate.netnih.gov This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the elemental composition from the exact mass. bioanalysis-zone.com For instance, the positive ion mode of HRMS-ESI would show a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. The calculated exact mass for the proposed molecular formula is compared with the experimentally measured value to confirm the elemental composition. miamioh.edu

Table 2: Mass Spectrometric Data for this compound

TechniqueIonObserved m/zMolecular Formula
LC-MS[M]⁺470C₂₇H₃₄O₇

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. researchgate.netnih.gov The IR spectrum provides valuable information by showing absorption bands at specific frequencies that correspond to the vibrations of different types of chemical bonds. wiley.com

For this compound, the IR spectrum prominently displays a strong absorption band around 1735-1736 cm⁻¹. nih.gov This band is characteristic of the stretching vibrations of carbonyl (C=O) groups, indicating the presence of both an ester and a lactone function within the molecule. nih.govmasterorganicchemistry.com The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the lack of a hydroxyl (-OH) group. nih.gov Additionally, absorption bands around 1510 cm⁻¹ and 850 cm⁻¹ are indicative of the β-substituted furan ring. nih.gov

Table 3: Infrared (IR) Spectroscopic Data for this compound

Absorption Band (cm⁻¹)Functional Group
1736Ester and/or Lactone (C=O)
1510β-substituted Furan Ring
850β-substituted Furan Ring

While NMR and MS can elucidate the planar structure of this compound, X-ray crystallography provides the definitive and unambiguous determination of its three-dimensional structure, including the absolute stereochemistry. nih.gov This powerful analytical technique involves diffracting X-rays off a single, high-quality crystal of the compound. anton-paar.comcarleton.edu

The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. carleton.edu The crystal lattice diffracts the X-rays in a specific pattern, which is collected by a detector. anton-paar.com

By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be generated. This map allows for the precise determination of:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice. carleton.edu

Bond lengths and angles: The exact distances and angles between all atoms in the molecule. carleton.edu

Absolute configuration: The precise spatial arrangement of atoms, which is crucial for complex stereoisomers like this compound. nih.gov

The structural data obtained from X-ray diffraction analysis serves as the ultimate confirmation of the structure deduced from spectroscopic methods. nih.gov

Table 4: Crystallographic Data for this compound (Illustrative)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4

Note: Specific crystallographic values for this compound would be found in dedicated crystallographic databases or the supporting information of relevant research articles.

Biosynthetic Pathways and Precursor Chemistry of Methyl Angolensate

Proposed Biogenetic Routes to the Angolensate Skeleton

The formation of the methyl angolensate skeleton is understood to proceed through a series of complex transformations from a tetracyclic triterpenoid (B12794562) precursor. nih.gov It is classified as a ring-B-seco limonoid, indicating that the B-ring of the original steroid-like structure has been cleaved. researchgate.net The proposed biogenetic pathway suggests it arises from simpler meliacins through a series of oxidative and rearrangement steps. researchgate.netresearchgate.net A key feature of its structure is a 1,14-ether bridge, which is thought to form from the addition of a 1α-hydroxyl group to an α,β-unsaturated ring D lactone. gla.ac.uk

The biogenetic relationship between this compound and other prominent Meliaceae limonoids like gedunin (B191287) and andirobin has been established through chemical correlation studies. rsc.org this compound is considered to be closely related biogenetically to gedunin. researchgate.net Research has demonstrated a direct chemical conversion of this compound into a derivative of andirobin, specifically deoxyandirobin. rsc.org

Furthermore, a chemical link to gedunin was also established. An isodihydro-compound derived from anhydroangolensic acid (formed from this compound) was shown to be identical to a compound obtained from gedunin. rsc.org This chemical correlation provides strong evidence for a shared biosynthetic origin and confirms the structural proposals for both this compound and andirobin. rsc.org These compounds, including 6α-acetoxygedunin and 7-deacetoxy-7-oxogedunin, are often isolated together from the same plant sources, such as Carapa guianensis and Entandrophragma angolense, further suggesting a close biosynthetic connection. oup.comresearchgate.net

Table 1: Key Limonoids and their Biosynthetic Relationship to this compound
CompoundStructural ClassRelationship to this compoundKey Reference
GeduninRing-D Seco LimonoidClose biogenetic precursor; chemically correlated. researchgate.netrsc.org
AndirobinRing-B Seco LimonoidClose biogenetic relative; this compound can be chemically converted to an andirobin derivative. rsc.org
KhivorinRing-B Intact LimonoidA precursor used in the partial synthesis of this compound, suggesting a plausible biogenetic link. rsc.org
AzadironeRing-B Intact LimonoidProposed intermediate type for Meliaceae limonoids, including this compound. biorxiv.org

The biosynthesis of limonoids is a multi-step process catalyzed by a series of enzymes. beilstein-journals.org The pathway begins with a triterpene precursor, which undergoes cyclization and a series of oxidative modifications and rearrangements, often mediated by cytochrome P450 enzymes. beilstein-journals.orgnih.gov For Meliaceae limonoids, it is proposed that the pathway proceeds through an azadirone-type intermediate. biorxiv.org

While the specific enzymatic cascade leading to this compound has not been fully elucidated, several key transformations are known to be involved in limonoid biosynthesis generally:

Apo-rearrangement : A C-30 methyl shift on the protolimonoid scaffold. biorxiv.org

Furan (B31954) Ring Formation : Conversion of a hemiacetal ring with the loss of a four-carbon side chain to form the characteristic furan ring found in all limonoids. nih.govbiorxiv.org

Oxidative Cleavage : The B-ring of the precursor is oxidatively cleaved to form the seco-skeleton of this compound. The Baeyer-Villiger oxidation of a 7-oxo group to a lactone, a key step in a partial synthesis of a this compound derivative, serves as a chemical model for this proposed biotransformation. psu.edu

Ether Bridge Formation : A 1α-hydroxyl group is believed to add to the ring D lactone to form the distinctive 1,14-ether linkage. gla.ac.uk

These complex reactions are catalyzed by enzymes that exhibit remarkable specificity and control, guiding the molecule through various high-energy intermediates to the final natural product. nih.gov

Comparative Biosynthesis within the Meliaceae Family

The Meliaceae family is a rich source of diverse limonoids. chemrxiv.org The biosynthetic pathways within this family show both conserved steps and points of divergence, leading to a wide array of structures. biorxiv.org It is proposed that Meliaceae limonoids are generally derived from an azadirone-type intermediate, which distinguishes them from the nomilin-type intermediates characteristic of limonoids from the Rutaceae family. biorxiv.org

This compound represents one of the structurally simpler limonoids found in Meliaceae. oup.com It is often found in species of the genus Entandrophragma alongside gedunin. oup.com The biosynthesis of this compound, involving B-ring cleavage, contrasts with other Meliaceae limonoids that retain the intact tetracyclic skeleton (apo-euphol type) or undergo C-ring cleavage. clockss.org The specific enzymatic machinery present in a particular species dictates which type of limonoid skeleton is ultimately produced. For instance, the presence of a precursor with an 8(30) double bond can lead to different rearrangement products compared to precursors without it. kib.ac.cn

Table 2: Key Enzymes and Reactions in Limonoid Biosynthesis
Enzyme/Reaction TypeFunctionRelevance to this compoundKey Reference
Triterpene Synthases (e.g., AiTTS1)Catalyze the initial cyclization of 2,3-oxidosqualene (B107256) to form the protolimonoid skeleton.Forms the basic tetracyclic precursor for all Meliaceae limonoids. nih.gov
Cytochrome P450 MonooxygenasesCatalyze various late-stage oxidation reactions (hydroxylations, epoxidations).Responsible for the extensive oxidative modifications and rearrangements leading to the final structure. beilstein-journals.orgnih.gov
Baeyer-Villiger Oxidation (modeled)Oxidative cleavage of a ketone to form an ester or lactone.Proposed mechanism for the B-ring cleavage event. psu.edu
TransferasesAttach functional groups like acyl or methyl groups to the limonoid scaffold.Responsible for the final tailoring steps of the molecule. beilstein-journals.orgnih.gov

Chemoenzymatic Approaches to Limonoid Synthesis Relevant to this compound

The structural complexity of limonoids makes their total chemical synthesis a significant challenge. Chemoenzymatic strategies, which combine the power of traditional organic synthesis with the selectivity of biological catalysts, have emerged as a powerful approach. chemrxiv.orgrsc.org A successful chemoenzymatic strategy has been developed for the synthesis of various limonoids, including the ring-seco limonoid this compound. figshare.comchemrxiv.orgchemrxiv.org

This approach utilizes readily available terpenes, such as sclareolide (B1681565), as starting materials. chemrxiv.orgresearchgate.net Key steps in the synthesis involve:

Initial chemical transformations to build a core structure.

A crucial biocatalytic step using enzymes, such as cytochrome P450s, to perform complex and selective oxidations that are difficult to achieve with conventional chemical reagents. chemrxiv.org

Further chemical steps to complete the synthesis and arrive at the final natural product.

This strategy proved versatile, allowing for convergent access to various limonoids like gedunin and was successfully extended to the synthesis of this compound and mexicanolide. figshare.comchemrxiv.org The use of enzymes in this context allows for the efficient construction of complex molecular architectures under mild conditions, highlighting the potential of integrating biocatalysis into modern synthetic chemistry. rsc.org

Chemical Synthesis and Derivatization Strategies for Methyl Angolensate

Total Synthesis Endeavors of Methyl Angolensate and Analogues

The total synthesis of complex natural products like this compound is a formidable challenge that has attracted the attention of the synthetic chemistry community. While a direct total synthesis of this compound itself is not extensively documented in readily available literature, efforts toward the synthesis of related limonoid structures provide a foundation for such endeavors. For instance, the total synthesis of (±)-Andirolide N has been achieved, demonstrating the feasibility of constructing the core limonoid architecture from commercially available materials. researchgate.net This work highlights a divergent approach where a degraded limonoid can serve as a platform for accessing more complex congeners. researchgate.net

Furthermore, the development of synthetic strategies for other limonoids, such as gedunin (B191287), showcases the intricate planning and execution required. researchgate.net A thirteen-step chemoenzymatic synthesis of gedunin has been reported, which lays the groundwork for accessing other ring-D seco limonoids, a class that includes this compound. researchgate.net These synthetic routes often involve convergent strategies, uniting complex fragments to build the final molecule, and employ advanced chemical methodologies to control stereochemistry and install requisite functional groups. researchgate.net The insights gained from these total syntheses of related limonoids are invaluable for designing a potential total synthesis of this compound.

Semi-Synthesis and Chemical Modification from Natural Precursors (e.g., from Gedunin)

Given the structural complexity of this compound, semi-synthesis from more readily available natural precursors is a more common and practical approach to obtain the compound and its derivatives for further study. Gedunin, a related limonoid that can be isolated from various Meliaceae species, serves as a key starting material. oup.comrsc.org

A partial synthesis of this compound has been successfully achieved starting from 7-oxo-7-deacetoxykhivorin, a derivative of gedunin. rsc.org This transformation was crucial in confirming the α-configuration of the ether oxygen attached to C-1 in the this compound structure. rsc.org The correlation between gedunin, this compound, and andirobin has also been established through chemical transformations, further solidifying their structural relationships. rsc.org These semi-synthetic routes leverage the existing complex scaffold of natural limonoids, allowing for more efficient access to this compound and its analogues.

Introduction and Functionalization of Hydroxyl Groups (e.g., Acetylation, Esterification)

The functionalization of existing hydroxyl groups and the introduction of new ones are common strategies to create derivatives of this compound with potentially altered biological activities. Acetylation, the introduction of an acetyl group, and esterification, the formation of an ester, are frequently employed techniques. psu.edunih.govchemguide.co.uk

For example, in the partial synthesis of a this compound analogue, a mild alkaline hydrolysis of a lactone intermediate followed by methylation and acetylation yielded both a monoacetate and a diacetate product. psu.edu The structures of these acetylated derivatives were confirmed using ¹H NMR spectroscopy. psu.edu Acetylation reactions are often carried out using reagents like acetic anhydride, sometimes in the presence of a catalyst. torvergata.it Similarly, esterification can be achieved by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, or through other methods like using diazomethane (B1218177) for methylation. psu.educhemguide.co.uk These modifications can influence the polarity and steric properties of the molecule, which can in turn affect its biological interactions.

Skeletal Alterations and Ring Transformations (e.g., Baeyer-Villiger oxidation)

Skeletal alterations and ring transformations are more complex modifications that can lead to significant changes in the core structure of this compound. The Baeyer-Villiger oxidation is a powerful reaction in this context, enabling the conversion of a ketone to an ester or a cyclic ketone to a lactone. wikipedia.orgchemistrysteps.comsigmaaldrich.com

This reaction was a key step in the partial synthesis of a hydroxylated this compound derivative from a gedunin-derived precursor. psu.edu Specifically, the Baeyer-Villiger oxidation of a 7-oxo group was studied in detail to form a lactone, which was a crucial intermediate in the synthetic sequence. psu.edu The choice of peroxyacid reagent was found to be critical; buffered peracetic acid successfully oxidized the ketone without affecting the furan (B31954) ring, while peroxytrifluoroacetic acid selectively oxidized the furan ring. psu.edu This demonstrates the potential for regioselective oxidations to achieve specific skeletal rearrangements in the synthesis of complex limonoid analogues. The opening of ring D in the biosynthesis of some limonoids is also thought to proceed via a Baeyer-Villiger-type oxidation. oup.com

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound are driven by the search for compounds with enhanced or novel biological activities. researchgate.netdntb.gov.uaontosight.ai By systematically modifying the structure of the natural product, researchers can explore structure-activity relationships (SAR) and identify key pharmacophores.

Recent research has focused on creating hybrid molecules by attaching different chemical moieties to the this compound scaffold. For instance, novel 1,2,3-triazole derivatives have been synthesized and evaluated for their antifungal activity. researchgate.net While this specific study may not have used this compound directly, it exemplifies a common strategy of incorporating heterocyclic rings, like triazoles, into natural product structures to enhance their biological profiles. researchgate.net Similarly, the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) substituted diamide (B1670390) derivatives has been explored in the context of creating new anti-cancer agents, with this compound being mentioned as a relevant natural product. dntb.gov.ua These approaches highlight the ongoing efforts to diversify the chemical space around the this compound core to develop new therapeutic leads. researchgate.netsemanticscholar.org

Methodologies for Introducing Specific Chemical Entities

The introduction of specific chemical entities onto the this compound framework requires a diverse toolbox of chemical reactions. The choice of methodology depends on the desired functional group and the existing functionalities on the substrate.

For introducing hydroxyl groups, methods can range from direct oxidation of C-H bonds to the reduction of carbonyls or the opening of epoxides. As seen in synthetic efforts towards analogues, introducing a hydroxyl group can be challenging and may require indirect routes. psu.edu The introduction of a methyl group, or methylation, can be accomplished using various reagents like dimethyl sulfate (B86663) or methyl iodide. wikipedia.org In the context of esterification, diazomethane has been used to convert carboxylic acids to their methyl esters. psu.edu

Preclinical Biological Activities and Molecular Mechanisms of Methyl Angolensate

Antineoplastic and Cytotoxic Potentials in Cellular Models

Methyl angolensate, a tetranortriterpenoid, has demonstrated notable antineoplastic and cytotoxic activities in various cancer cell models. Its potential as an anticancer agent stems from its ability to inhibit cell proliferation and induce programmed cell death, known as apoptosis.

Inhibition of Cancer Cell Proliferation (e.g., Dose- and Time-Dependent Effects)

Research has shown that this compound inhibits the proliferation of cancer cells in a manner that is dependent on both the concentration of the compound and the duration of exposure. This has been observed in human breast cancer cell lines, such as T47D, and in Burkitt's lymphoma cell lines, like Daudi cells. researchgate.netexplorebioscene.com

In studies involving the T47D breast cancer cell line, this compound exhibited a significant reduction in cell viability at concentrations of 100 and 250 μM, with more pronounced effects observed after 96 hours of treatment compared to 48 hours. researchgate.net The half-maximal inhibitory concentration (IC50) for T47D cells was estimated to be approximately 90 μM. researchgate.net Similarly, in Daudi lymphoma cells, this compound induced cytotoxicity in a dose-dependent fashion. explorebioscene.com The inhibitory effect of this compound on cell proliferation has been further confirmed by assays that measure the incorporation of tritiated thymidine, a marker for DNA synthesis. researchgate.net

Inhibition of T47D Breast Cancer Cell Proliferation by this compound
Concentration (μM)Time (hours)Effect on Cell Viability
1048 and 96Limited effect
10048 and 96Increased cell death
25048 and 96Increased cell death
Cytotoxicity of this compound on Daudi Lymphoma Cells
Concentration (μM)Time (hours)Observed Effect
10, 50, 100, 25024, 48, 72Dose-dependent inhibition of cell proliferation

Apoptosis Induction Pathways

This compound's cytotoxic effects are largely attributed to its ability to induce apoptosis, a controlled process of cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

Cancer cells treated with this compound exhibit characteristic morphological features of apoptosis. These changes include cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Furthermore, flow cytometry analysis of the cell cycle reveals that this compound treatment leads to an accumulation of cells in the subG1 phase. nih.gov This subG1 peak is indicative of DNA fragmentation, a hallmark of apoptosis.

The primary mechanism by which this compound induces apoptosis appears to be through the activation of the intrinsic or mitochondrial pathway. This is evidenced by a significant loss of mitochondrial membrane potential in treated cells, which can be detected using fluorescent probes like JC-1. explorebioscene.comnih.gov

In addition to the disruption of the mitochondrial membrane potential, this compound treatment also leads to the generation of reactive oxygen species (ROS). explorebioscene.com ROS are highly reactive molecules that can cause damage to cellular components and trigger apoptotic signaling cascades.

A critical step in the execution of apoptosis is the activation of a family of proteases known as caspases. This compound has been shown to trigger this caspase cascade. One of the key substrates for executioner caspases is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspases is a well-established marker of apoptosis, and this has been observed in cells treated with this compound. explorebioscene.com

The induction of apoptosis by this compound is further confirmed by Annexin V staining. explorebioscene.comnih.gov Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Modulation of Intracellular Signaling Networks

The pro-apoptotic effects of this compound are also linked to its ability to modulate key intracellular signaling pathways that regulate cell survival and death. Research suggests that this compound can activate the mitogen-activated protein kinase (MAPK) pathway to induce apoptosis. nih.gov The MAPK pathway is a complex signaling cascade that plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Antimicrobial Efficacy

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity against a range of pathogenic bacteria and fungi.

Studies have shown that this compound possesses antibacterial effects. It has demonstrated activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Salmonella typhimurium.

This compound has also displayed antifungal properties. It has been reported to have an inhibitory effect against the fungus Aspergillus niger. Furthermore, it has shown high antifungal activity against Botrytis cinerea, a plant pathogenic fungus.

The table below details the observed antimicrobial activity of this compound.

DomainMicroorganismObserved Effect
BacteriaBacillus subtilisAntibacterial activity observed.
BacteriaSalmonella typhimuriumAntibacterial activity observed.
FungiAspergillus nigerAntifungal activity observed.
FungiBotrytis cinereaHigh antifungal activity observed.

Anti-inflammatory Properties and Immunomodulation in Animal Models

This compound, a tetranortriterpenoid found in plants of the Meliaceae family, has been noted in scientific literature for its potential biological activities, including anti-inflammatory effects. nih.govresearchgate.netresearchgate.net Preclinical evaluation of such properties often involves standardized animal models to assess the compound's ability to suppress inflammatory responses.

Inhibition of Inflammatory Responses (e.g., Carrageenan-Induced Paw Oedema Model in chicks)

While this compound is reported to have anti-inflammatory properties, specific quantitative data from the carrageenan-induced paw edema model were not detailed in the available research. nih.govresearchgate.net However, this model is a widely utilized and well-established acute inflammation assay for the preliminary screening of potential anti-inflammatory agents. phytopharmajournal.comnih.gov

The procedure involves injecting carrageenan, a phlogistic agent, into the sub-plantar tissue of a rodent's or chick's paw, which elicits a predictable and reproducible inflammatory response. phytopharmajournal.comijpsr.com The resulting edema (swelling), redness, and pain are hallmarks of acute inflammation. The effectiveness of a test compound like this compound is measured by its ability to reduce the volume of paw edema over a period of several hours, compared to a control group that does not receive the compound. ijpsr.com This reduction in swelling is indicative of the compound's capacity to inhibit the release or action of inflammatory mediators, such as histamine (B1213489), serotonin (B10506), and prostaglandins, which are involved in the inflammatory cascade initiated by carrageenan. nih.gov

Cellular Targets of Anti-inflammatory Action (e.g., modulation of T lymphocyte and eosinophil functions for related compounds)

Research into the cellular mechanisms of action for this compound and related compounds points toward direct effects on key immune cells, specifically eosinophils and T lymphocytes. A study on a pooled fraction of tetranortriterpenoids (TNTPs), which included this compound, 6α-acetoxygedunin, 7-deacetoxy-7-oxogedunin, and andirobin, revealed significant immunomodulatory activities. nih.gov

The investigation demonstrated that the individual TNTPs, including by extension this compound, were capable of impairing the adhesion of eosinophils to endothelial cells and inhibiting their migration in response to chemotactic signals (chemotaxis). nih.gov Eosinophils are crucial effector cells in allergic inflammation, and inhibiting their recruitment to inflammatory sites is a key anti-inflammatory mechanism.

Furthermore, the TNTPs fraction was shown to modulate T lymphocyte function. While not directly inhibiting T cell migration, the compounds were able to prevent T cell activation. nih.gov This was evidenced by the impairment of anti-CD3 monoclonal antibody-induced T cell proliferation and a reduction in the expression of activation markers CD25 and CD69. nih.gov The study also noted that pretreatment with the TNTPs inhibited the production of interleukin-2 (B1167480) and key chemokines involved in immune cell recruitment. nih.gov These findings are consistent with studies on the related limonoid gedunin (B191287), which has also been shown to ameliorate allergic inflammation by modulating T cell activation and reducing eosinophil counts at the site of inflammation. nih.govmdpi.com

Spasmolytic Activity and Gastrointestinal Smooth Muscle Modulation

This compound has demonstrated significant spasmolytic (anti-spasmodic) properties in several preclinical models, indicating its potential to modulate gastrointestinal smooth muscle function.

Effects on Isolated Organ Preparations (e.g., rabbit jejunum, guinea pig ileum, rat fundus strip)

In vitro experiments using isolated smooth muscle preparations have provided direct evidence of the relaxant effects of this compound. nih.gov The compound was tested on spontaneously contracting tissues, including the rabbit jejunum and guinea pig ileum, as well as the rat fundus strip. researchgate.netnih.gov The results consistently showed that this compound exerted a significant and concentration-dependent inhibition of smooth muscle contractions in these preparations. nih.gov This direct relaxant effect on the muscle tissue itself is a hallmark of spasmolytic activity.

Investigation of Receptor-Mediated Mechanisms (e.g., Serotonergic Pathways)

To elucidate the molecular mechanism behind its spasmolytic activity, researchers investigated how this compound interacts with different receptor pathways that mediate smooth muscle contraction. The studies revealed that the relaxation induced by this compound did not weaken or prevent contractions induced by acetylcholine (B1216132) or histamine. nih.gov

However, the compound was found to effectively inhibit smooth muscle contractions that were specifically triggered by serotonin. researchgate.netnih.gov This selective inhibition strongly suggests that the spasmolytic effects of this compound are not due to a general, non-specific depression of muscle contractility but are mediated through a specific interaction with serotonergic pathways in the gastrointestinal tract. nih.gov

Interactive Data Table: Spasmolytic Profile of this compound

Tissue PreparationSpasmogenEffect of this compoundImplied Mechanism
Rabbit JejunumSpontaneousConcentration-dependent inhibitionDirect smooth muscle relaxation
Guinea Pig IleumSpontaneousConcentration-dependent inhibitionDirect smooth muscle relaxation
Various TissuesAcetylcholineNo attenuation of contractionNon-cholinergic pathway
Various TissuesHistamineNo attenuation of contractionNon-histaminergic pathway
Various TissuesSerotoninInhibition of contractionInteraction with serotonergic pathways

Antiulcerogenic Activity

This compound has demonstrated significant potential as an anti-ulcer agent, primarily through its ability to protect the gastric mucosa and reduce acid secretion.

Inhibition of Gastric Ulceration and Reduction of Gastric Acid Secretion

Studies have shown that this compound exhibits a dose-dependent inhibition of gastric ulceration. In animal models, it has been observed that the compound can significantly reduce the incidence and severity of gastric lesions. This protective effect is, in large part, attributed to its influence on gastric acid secretion.

Table 1: Antiulcerogenic Activity of this compound

Activity Key Findings
Inhibition of Gastric Ulceration Produces a dose-related inhibition of gastric ulceration.
Reduction of Gastric Acidity Significantly reduces gastric acidity.
Inhibition of Gastric Acid Secretion Significantly reduces gastric acid secretion induced by histamine and carbachol.
Spasmolytic Activity Exerts a concentration-dependent inhibition of smooth muscle and reduces the propulsive action of the gastrointestinal tract.

Antimalarial Activity against Plasmodium Species

This compound has been identified as a compound with promising antimalarial properties. In vitro studies have demonstrated its activity against Plasmodium falciparum, one of the primary protozoan parasites responsible for malaria in humans.

The compound was tested as part of a study on limonoids from Khaya grandifoliola and was found to be active against P. falciparum with a 50% inhibitory concentration (IC50) value between 1.25 and 9.63 microg/ml. nih.gov This indicates its potential to inhibit the growth and proliferation of the parasite. Further research is needed to fully elucidate its mechanism of action against Plasmodium species and to evaluate its efficacy in in vivo models.

Table 2: Antimalarial Activity of this compound

Parameter Value
Target Organism Plasmodium falciparum
IC50 1.25 - 9.63 µg/mL nih.gov

Insect Antifeedant and Pest Control Applications

In addition to its medicinal properties, this compound has been recognized for its potential in agricultural applications as an insect antifeedant. This property suggests that the compound can deter insects from feeding, thereby protecting plants from pest-related damage.

While the insect antifeedant properties of this compound are acknowledged, specific details regarding the target insect species and the effective concentrations for this activity are not extensively documented in the currently available research. The investigation of its efficacy against specific agricultural pests, such as those from the Spodoptera genus, would be a valuable area for future research to establish its practical applications in pest control.

Other Noteworthy Biological Activities

Beyond the aforementioned activities, this compound has been investigated for other biological effects, including its impact on the central nervous system and its potential as an antiallergic agent.

Antiallergic effects and Behavioral studies in rodents

Behavioral studies in rodents have revealed that this compound possesses sedative properties. Administration of the compound has been shown to reduce spontaneous motor activity and decrease exploratory behavior in mice. Furthermore, it has been observed to prolong the duration of pentobarbital-induced sleep and attenuate amphetamine-induced stereotyped behavior in rats. These findings suggest that this compound may exert a depressant effect on the central nervous system.

The compound is also reported to have antiallergic properties. researchgate.net However, detailed mechanistic studies, such as its effect on mast cell degranulation and the release of histamine and other inflammatory mediators, are required to fully understand and characterize its potential in managing allergic reactions.

Table 3: Behavioral Effects of this compound in Rodents

Activity Effect
Spontaneous Motor Activity Reduced in mice.
Exploratory Activity Decreased in mice.
Pentobarbital Sleeping Time Prolonged in rats.
Amphetamine-Stereotyped Behaviour Attenuated in rats.

Structure Activity Relationship Sar Studies of Methyl Angolensate and Its Analogues

Correlation between Molecular Structure and Biological Efficacy

The biological efficacy of methyl angolensate and its analogues is intrinsically linked to their molecular architecture. Variations in functional groups and stereochemistry across the tetranortriterpenoid scaffold can significantly impact their interaction with biological targets, leading to a spectrum of activities. mdpi.comnih.gov

Research has shown that even minor modifications to the core structure can lead to substantial changes in biological effect. For instance, the presence and nature of substituents on the furan (B31954) ring, a characteristic feature of many limonoids, are often critical for activity. The cytotoxicity of certain limonoids has been attributed to the reactivity of this furan ring.

Furthermore, the oxygenation pattern on the A, B, C, and D rings of the steroid-like nucleus plays a pivotal role. The presence of hydroxyl or acetoxy groups at specific positions can influence the compound's polarity, solubility, and ability to form hydrogen bonds with target proteins. For example, studies on various limonoids have indicated that the presence of a hydroxyl group at C-6 can affect their antimalarial activity. researchgate.net

The table below summarizes the reported biological activities of this compound and some of its naturally occurring analogues, highlighting the influence of structural variations.

CompoundKey Structural FeaturesReported Biological Activity
This compound Rings B,D-seco structureAntimalarial, Anti-inflammatory, Anticancer, Insect antifeedant nih.govmdpi.com
Methyl 6-hydroxyangolensate Hydroxyl group at C-6Insecticidal mdpi.com
Methyl 6-acetoxyangolensate Acetoxy group at C-6Insecticidal mdpi.com
Gedunin (B191287) Ring D-seco structureInsecticidal mdpi.com
7-Deacetylgedunin Deacetylation at C-7Insecticidal mdpi.com

Identification of Pharmacophoric Elements within the Angolensate Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. slideshare.net Identifying the key pharmacophoric elements within the this compound scaffold is crucial for understanding its mechanism of action and for designing new, more potent analogues. biosolveit.de

Based on the structure of this compound and related bioactive limonoids, several key pharmacophoric features can be proposed:

The Furan Ring: This moiety is a common feature in many biologically active limonoids and is often considered a key pharmacophoric element. Its electrophilic nature may allow for covalent interactions with nucleophilic residues in target proteins.

The Ester Group: The methyl ester at C-7 is a potential hydrogen bond acceptor and can influence the molecule's pharmacokinetic properties.

The B,D-Ring Seco Structure: The opened B and D rings create a unique three-dimensional shape and expose functional groups that might be important for receptor binding. This contrasts with ring-intact limonoids and likely contributes to a different biological activity profile.

Oxygenated Functional Groups: The various ether and carbonyl functionalities scattered across the molecule contribute to its polarity and can act as hydrogen bond acceptors, which are critical for specific interactions with biological targets.

The spatial arrangement of these features defines the pharmacophore of the angolensate scaffold. Computational modeling can be used to generate and refine pharmacophore models based on the structures of active and inactive analogues. fiveable.me

Rational Design of Enhanced Bioactive Derivatives

The rational design of more potent derivatives of this compound hinges on a solid understanding of its SAR and identified pharmacophoric elements. nih.gov The goal is to modify the lead compound's structure to enhance its interaction with the biological target, improve its pharmacokinetic profile, and minimize off-target effects. gardp.org

Several strategies can be employed for the rational design of enhanced bioactive derivatives:

Modification of the Furan Ring: Synthesizing analogues with different substituents on the furan ring could modulate its reactivity and binding affinity. For example, introducing electron-withdrawing or electron-donating groups could fine-tune its electronic properties.

Variation of the Ester Group: Replacing the methyl ester with other alkyl or aryl esters, or even converting it to an amide, could alter the compound's lipophilicity and hydrogen bonding capacity, potentially leading to improved cell permeability and target engagement.

Introduction of New Functional Groups: Introducing additional hydroxyl, amino, or halogen groups at specific positions on the carbon skeleton could create new interaction points with the target, thereby increasing binding affinity and specificity.

Scaffold Hopping: This advanced technique involves replacing the core angolensate scaffold with a structurally different one while retaining the key pharmacophoric features. biosolveit.defiveable.me This can lead to the discovery of novel chemical series with improved drug-like properties.

While the literature to date has not extensively reported on the synthesis and biological evaluation of a wide range of this compound derivatives, the principles of rational drug design provide a clear roadmap for future research in this area. nih.gov

Computational Chemistry and In Silico Modeling for SAR Analysis

Computational chemistry and in silico modeling are powerful tools that complement experimental approaches in SAR studies. nih.govbioascent.com These methods can accelerate the drug discovery process by predicting the biological activity of virtual compounds, thereby prioritizing synthetic efforts. chimia.ch

Several computational techniques can be applied to the SAR analysis of this compound:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chimia.ch By generating a QSAR model for this compound and its analogues, the activity of new, unsynthesized derivatives could be predicted.

Molecular Docking: If the three-dimensional structure of the biological target of this compound is known or can be modeled (homology modeling), molecular docking can be used to predict the binding mode and affinity of different analogues. nih.gov This can provide valuable insights into the specific interactions that govern biological activity.

Pharmacophore Modeling and Virtual Screening: As discussed earlier, a pharmacophore model can be generated based on the structures of active compounds. This model can then be used to search large databases of virtual compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. slideshare.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound or its analogues and their biological target, offering a deeper understanding of the binding stability and the role of specific functional groups. bioascent.com

The integration of these in silico methods with traditional synthetic and biological testing is crucial for a comprehensive SAR analysis and the successful development of new therapeutic agents based on the this compound scaffold. researchgate.net

Advanced Analytical and Bioanalytical Methods for Methyl Angolensate Research

Quantitative Determination in Complex Biological Samples (e.g., using HPLC, GC-MS)

Accurately quantifying methyl angolensate in complex samples, such as plant tissues or biological fluids, is fundamental to understanding its physiological roles and potential applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for this purpose, often in tandem with mass spectrometry detectors for enhanced sensitivity and selectivity. who.intmdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like this compound. openaccessjournals.com The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. jasco-global.com For quantitative analysis, the external standard method or the internal standard method can be used, both relying on the creation of a calibration curve to correlate peak area with concentration. jasco-global.com

A significant advancement in this area is the development of a rapid, sensitive, and selective HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method. researchgate.netnih.gov One such method was developed for the quantification of this compound in various aerial parts of Khaya ivorensis. researchgate.netnih.gov This method utilizes the selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a particular fragmentation of the parent ion, thereby minimizing interference from the complex plant matrix. nih.gov The study demonstrated excellent linearity over a wide concentration range and achieved low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis. researchgate.netnih.gov

Table 1: Performance Characteristics of a Validated HPLC-ESI-MS/MS Method for this compound Quantification researchgate.netnih.gov
ParameterReported Value
TechniqueHPLC-ESI-MS/MS (SRM mode)
Linearity Range0.1 - 20.0 g/kg
Correlation Coefficient (r²)>0.996
Limit of Detection (LOD)<0.03 g/kg
Limit of Quantification (LOQ)<0.08 g/kg
Relative Standard Deviations (RSDs)1.7% to 19.2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful analytical tool, particularly for volatile and semi-volatile compounds. who.int While many complex natural products like this compound are not inherently volatile, derivatization techniques can be employed to make them suitable for GC analysis. mdpi.com The technique separates compounds in the gas phase based on their boiling points and interaction with a stationary phase within a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, which acts as a detector, providing a unique mass spectrum or "fingerprint" for identification. chromatographytoday.com

GC-MS offers exceptional resolving power and is highly reproducible. chromatographytoday.com In the context of this compound, GC-MS has been successfully used for its identification in the oil of Carapa guianensis. embrapa.br For quantitative studies in complex biological samples, GC-MS can provide high sensitivity and selectivity, especially when using techniques like selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). nih.govhu-berlin.de The use of isotopically labeled internal standards is often recommended to ensure high accuracy by correcting for variations during sample preparation and injection. chromatographytoday.com

Metabolomics and Pathway Analysis in Biological Systems

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. mdpi.com This approach is invaluable for understanding the functional roles of specific compounds like this compound by observing their impact on metabolic networks and signaling pathways. frontiersin.org

Research has shown that this compound is an active participant in key biological pathways. In plants, its concentration has been observed to increase significantly in Khaya ivorensis in response to fungal infection, suggesting it functions as a phytoanticipin—a pre-existing compound that contributes to chemical defense against pathogens. nih.gov

In human cell systems, this compound has been identified as an inducer of apoptosis (programmed cell death) through the mitochondrial (intrinsic) pathway in various cancer cell lines, including Burkitt's lymphoma and leukemia cells. nih.govnih.gov Studies have elucidated several key events in this pathway triggered by this compound. nih.govnih.gov

Table 2: Observed Effects of this compound on Biological Pathways nih.govnih.gov
Biological ProcessObserved EffectCellular System
Apoptosis InductionAccumulation of cells in sub-G1 phase, DNA fragmentation, PARP cleavageLeukemic and Lymphoma Cells
Mitochondrial FunctionLoss of mitochondrial transmembrane potentialLeukemic and Lymphoma Cells
Oxidative StressGeneration of Reactive Oxygen Species (ROS)Lymphoma Cells
Apoptotic Protein RegulationUpregulation of pro-apoptotic BAD; Downregulation of anti-apoptotic BCL2Leukemic Cells
Caspase ActivationActivation of initiator caspase-9 and effector caspase-3Leukemic Cells
DNA Repair PathwayActivation of DNA repair proteins KU70 and KU80Lymphoma Cells

Metabolomics strategies, typically employing LC-MS and GC-MS, can further map the biosynthesis of this compound from its terpenoid precursors and identify other metabolites that are co-regulated, providing a holistic view of its function within the organism. mdpi.comfrontiersin.org

Method Development for Impurity Profiling and Stability Assessment

Impurity profiling is the identification and quantification of any unwanted substances present in a sample of a compound. ajprd.com These impurities can arise during extraction and purification from natural sources or from degradation during storage. ajprd.comarastirmax.com The presence of impurities can potentially affect the biological activity and reproducibility of research findings. Therefore, developing reliable analytical methods to assess the purity and stability of this compound is critical.

Method Development for Impurity Profiling

The development of methods for impurity profiling typically involves using high-resolution separation techniques like HPLC or GC. ajrconline.org The goal is to develop a method capable of separating the main compound (this compound) from all potential process-related impurities and degradation products. ajprd.com

Hyphenated techniques such as LC-MS/MS are particularly powerful, as they not only separate the impurities but also provide structural information for their identification. ajrconline.org A typical workflow involves subjecting a sample of this compound to stress conditions (e.g., heat, humidity, light, acid/base exposure) to intentionally generate degradation products. arastirmax.com An analytical method, often a gradient HPLC method, is then developed to achieve baseline separation of the parent peak from all newly formed impurity peaks. rjptonline.org

Stability Assessment

Stability assessment evaluates how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. arastirmax.com Stability-indicating analytical methods are required for this purpose. These are validated quantitative methods that can detect changes in the concentration of the active substance and accurately measure the concentration of any degradation products without interference from other components. rjptonline.org HPLC is the most common technique for stability testing due to its precision and ability to separate a wide range of degradation products. researchgate.net

Table 3: Hypothetical Framework for Impurity and Stability Method Development for this compound
PhaseObjectiveTypical Technique(s)Key Considerations
Forced DegradationGenerate potential degradation products.Exposure to heat, humidity, light, acid, base, oxidation.Target 5-20% degradation of the parent compound.
Method DevelopmentSeparate parent compound from all degradation peaks.Reversed-Phase HPLC with UV or MS detector.Optimize mobile phase, gradient, column, and flow rate for peak resolution.
Method ValidationEnsure the method is accurate, precise, specific, linear, and robust.HPLC-UV, LC-MSValidate according to established guidelines (e.g., ICH).
Stability StudyDetermine shelf-life and storage conditions.Validated stability-indicating HPLC method.Analyze samples stored under various conditions at specific time points.
Impurity IdentificationElucidate the structure of significant impurities.LC-MS/MS, High-Resolution MS, NMR.Compare fragmentation patterns and spectral data with known structures.

By applying these systematic approaches, researchers can ensure the quality and consistency of the this compound used in their studies, leading to more reliable and reproducible scientific outcomes.

Future Directions and Translational Research Potential of Methyl Angolensate

Deeper Elucidation of Unexplored Pharmacological Mechanisms

While numerous studies have identified the various pharmacological effects of methyl angolensate, the precise molecular mechanisms underlying many of these actions remain to be fully uncovered. Further research is essential to establish a detailed understanding of how this compound interacts with cellular and molecular pathways. nih.gov

Spasmolytic and Anti-ulcer Activity: Research has shown that this compound inhibits smooth muscle contractions and reduces gastrointestinal propulsion in mice. africaresearchconnects.com This effect was observed against serotonin-induced contractions but not those induced by acetylcholine (B1216132) or histamine (B1213489), suggesting that its spasmolytic activity may be mediated through specific serotonergic pathways. africaresearchconnects.com Similarly, its anti-ulcer effect has been linked to the inhibition of gastric acid secretion. nih.govui.edu.ng Future studies should aim to identify the specific serotonin (B10506) receptor subtypes involved and the exact molecular targets within the gastric acid secretion machinery to clarify these mechanisms.

Anti-inflammatory Pathways: this compound has been identified as a major anti-inflammatory constituent of the stem bark of Anopyxis kalineana. herbalanalysis.co.ukknust.edu.gh While its efficacy is established, the specific inflammatory mediators and signaling cascades it modulates are not well-defined. Deeper investigations are needed to determine its effects on key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and its influence on the production of various cytokines and chemokines.

Anticancer Mechanisms: Studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including leukemia and Burkitt's lymphoma, through the intrinsic mitochondrial pathway. nih.govnih.gov This involves the generation of reactive oxygen species, loss of mitochondrial membrane potential, and activation of caspases. nih.govnih.gov However, the upstream signaling events that initiate this cascade and the full spectrum of proteins it interacts with are not completely understood. Unraveling these details could reveal novel targets and potential combination therapy strategies.

Development of Novel Synthetic Routes for Scalable Production

The reliance on isolation from natural plant sources presents a significant bottleneck for the large-scale production of this compound, hindering extensive preclinical and clinical investigation. The development of efficient and scalable synthetic routes is therefore a critical research priority.

Early work in this area focused on the partial synthesis of this compound and its derivatives from other natural products like 7-oxo-7-deacetoxykhivorin and gedunin (B191287). psu.edursc.org While these efforts were crucial for confirming the compound's structure, they are not suitable for large-scale production. rsc.org A total synthesis that is efficient, high-yielding, and scalable is necessary to provide a reliable supply of the compound for further research and development. sioc.ac.cn

Recent advancements in chemoenzymatic strategies represent a promising path forward. A strategy starting from the feedstock terpene sclareolide (B1681565) has been developed to access various limonoids, and has been extended to the synthesis of seco-limonoids, including this compound. chemrxiv.org Such novel approaches could provide sustainable access to the natural product. sioc.ac.cn Furthermore, robust synthetic routes would enable the creation of a library of analogues not found in nature, which is essential for systematic structure-activity relationship (SAR) studies. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a holistic view of the biological effects of this compound, future research should integrate multi-omics approaches. nih.gov Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive, system-wide picture of the molecular changes induced by the compound in cells and organisms. nih.govbiorxiv.org

For instance, in the context of its anticancer activity, treating cancer cells with this compound and subsequently analyzing the transcriptome (all RNA transcripts) and the proteome (all proteins) could reveal the full range of signaling pathways it perturbs. This would expand upon the currently known effects on apoptosis-related proteins like BCL2 and BAD. nih.gov Metabolomic analysis could further clarify the functional consequences of the observed mitochondrial disruption by mapping the resulting changes in cellular metabolism. nih.gov

This integrated approach can help to:

Identify previously unknown molecular targets.

Uncover mechanisms of off-target effects.

Discover potential biomarkers to predict treatment response.

Understand the basis of its polypharmacology—the ability to interact with multiple targets, which could be advantageous for treating complex diseases like cancer. nih.gov

By combining these different layers of biological data, researchers can build more accurate models of the compound's mechanism of action and better predict its effects in a physiological context. frontiersin.org

Exploration of this compound as a Lead Compound for Drug Discovery

A lead compound is a chemical entity with demonstrated pharmacological activity that serves as a starting point for developing new drugs through chemical modification. wikipedia.org this compound possesses many of the ideal characteristics of a lead compound. It is a natural product with a diverse and well-validated profile of biological activities, including anticancer, anti-inflammatory, antimalarial, and anti-ulcer effects. ontosight.aijournaljammr.com

While its broad activity is promising, its potency in some assays is moderate. For example, its IC50 value against certain breast cancer cells was found to be approximately 90 μM, which is higher than many synthetic compounds, indicating a need for optimization. nih.gov This is a classic scenario where a lead compound's structure is modified to enhance its potency, selectivity, and pharmacokinetic properties. wikipedia.org

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues, researchers can determine which parts of the molecule are essential for its activity and which can be modified to improve its properties. nih.govontosight.ai Naturally occurring derivatives of this compound can provide an initial dataset for these studies. researchgate.net

Analogue Synthesis: Leveraging novel, scalable synthetic routes, new derivatives can be created to explore a wider chemical space and optimize the molecular scaffold. chemrxiv.org

Target-Based Design: As the specific molecular targets for its various activities are identified, this knowledge can be used to rationally design new molecules with improved affinity and selectivity.

The unique seco-ring structure of this compound makes it a valuable and promising scaffold for the development of a new generation of therapeutic agents. ontosight.ai

Q & A

Q. What methodologies are commonly used to assess the cytotoxicity of methyl angolensate in cancer cell lines?

To evaluate cytotoxicity, researchers typically employ assays such as MTT, Trypan Blue exclusion, or flow cytometry to measure cell viability and apoptosis. For this compound, studies like the IISc experiments (2008) used leukemia and lymphoma cell lines to quantify dose-dependent apoptosis via caspase activation and DNA fragmentation analysis . Validating results with orthogonal methods (e.g., Western blotting for apoptotic markers) is critical to confirm mechanistic insights .

Q. How is this compound structurally characterized, and what techniques ensure its purity?

Structural elucidation relies on NMR (¹H/¹³C), mass spectrometry (HRMS), and X-ray crystallography. Purity is validated via HPLC (≥95% purity, as per industrial standards) and spectroscopic consistency with published data . For novel derivatives, elemental analysis and chromatographic retention times are essential .

Q. What in vivo models are suitable for preliminary pharmacokinetic studies of this compound?

Rodent models (e.g., murine xenografts) are standard for assessing bioavailability and toxicity. IISc researchers used mice to study acute effects, adhering to OECD Guideline 420 for oral toxicity testing . Blood plasma analysis via LC-MS/MS quantifies compound concentration over time, while tissue distribution studies inform organ-specific accumulation .

How can researchers formulate focused research questions on this compound’s biological activity?

Start by identifying gaps in existing literature (e.g., limited data on solid tumors or immune modulation). Use the PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope. For example: “Does this compound synergize with cisplatin to reduce ovarian cancer cell proliferation in vitro?” .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported mechanisms of this compound-induced apoptosis?

Conflicting data (e.g., caspase-dependent vs. -independent pathways) require systematic validation. Replicate experiments using identical cell lines and culture conditions. Employ siRNA knockdowns or CRISPR-edited cells to isolate pathways. Meta-analyses of dose-response curves across studies can resolve discrepancies .

Q. What strategies improve the reproducibility of this compound’s anti-cancer effects in heterogeneous cell populations?

Standardize protocols for cell passage number, serum batch, and oxygen levels (e.g., hypoxia mimetics). Use multi-omics approaches (transcriptomics/proteomics) to identify confounding variables. Publish raw data and detailed protocols in supplementary materials, as mandated by journals like Beilstein J. Org. Chem. .

Q. How can researchers investigate this compound’s bioavailability limitations for translational applications?

Advanced pharmacokinetic studies should use radiolabeled compounds (³H/¹⁴C) to track absorption and metabolism. Nanoformulations (liposomes, polymeric nanoparticles) can enhance solubility and targeting. Pair these with in situ perfusion models to assess intestinal permeability .

Q. What computational tools predict this compound’s structure-activity relationships (SAR) for derivative synthesis?

Molecular docking (AutoDock, Schrödinger) identifies binding affinities to targets like Bcl-2 or tubulin. QSAR models trained on cytotoxicity data from analogs (e.g., limonoids in ) guide functional group modifications. MD simulations assess conformational stability in biological membranes .

Q. How do researchers design dose-response meta-analyses for this compound across disparate preclinical studies?

Extract data on IC₅₀ values, exposure times, and cell types. Adjust for heterogeneity using random-effects models. Stratify by cancer subtype or assay type (e.g., 2D vs. 3D cultures). Sensitivity analyses exclude outlier studies to test robustness .

Q. What methodologies validate this compound’s synergy with existing chemotherapeutics?

Combinatorial index (CI) calculations via the Chou-Talalay method quantify synergism. Isobolograms compare observed vs. expected effects. Transcriptomic profiling post-treatment identifies co-regulated pathways (e.g., oxidative stress or DNA repair) .

Methodological Best Practices

  • Data Transparency : Archive raw spectra, chromatograms, and cell viability curves in repositories like Figshare. Reference these in supplementary materials .
  • Ethical Reporting : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .
  • Interdisciplinary Collaboration : Engage biostatisticians early for power analyses and meta-analysts to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl angolensate
Reactant of Route 2
Reactant of Route 2
Methyl angolensate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.